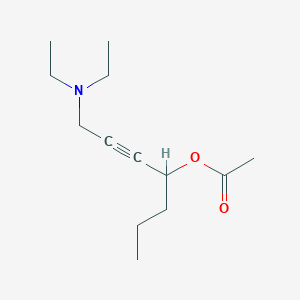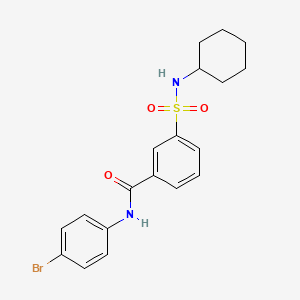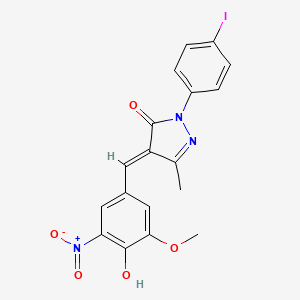![molecular formula C20H17N5O2 B6112791 3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone](/img/structure/B6112791.png)
3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a pyrazole moiety. The presence of both quinazolinone and pyrazole rings in its structure makes it a molecule of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone typically involves multi-step reactions. One common method starts with the preparation of the pyrazole derivative, followed by its condensation with a quinazolinone precursor. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as ammonium acetate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and reduce the reaction time. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial production of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrazole ring can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The quinazolinone core is known to interact with kinases, while the pyrazole moiety can interact with various other proteins, leading to a cascade of cellular events .
Comparison with Similar Compounds
Similar Compounds
Topramezone: A compound with a similar pyrazole structure but different functional groups.
Pyrazolo[1,5-a]pyrimidines: Compounds that share the pyrazole ring but have a different fused ring system.
Uniqueness
What sets 3-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-2-methyl-4(3H)-quinazolinone apart is its dual functionality, combining the properties of both quinazolinone and pyrazole rings. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-methyl-3-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-17(20(27)25(23-13)15-8-4-3-5-9-15)12-21-24-14(2)22-18-11-7-6-10-16(18)19(24)26/h3-12,23H,1-2H3/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUUCIFENFOPOU-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NN3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![isopropyl 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6112716.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6112720.png)
![4-amino-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6112721.png)


![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6112733.png)
![5-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B6112744.png)
![4-[N-(4-benzyl-1-piperazinyl)ethanimidoyl]phenol](/img/structure/B6112749.png)



![N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6112772.png)
![1-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}cyclobutanecarboxamide](/img/structure/B6112781.png)
![2,4-dimethoxy-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6112793.png)
